molecular formula C25H35NO4 B1208861 Norbuprenorphine CAS No. 78715-23-8

Norbuprenorphine

Cat. No. B1208861
CAS RN: 78715-23-8
M. Wt: 413.5 g/mol
InChI Key: YOYLLRBMGQRFTN-IOMBULRVSA-N
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Description

Synthesis Analysis

The synthesis of norbuprenorphine involves both chemical and enzyme-assisted methods. Fan et al. (2011) described two concise methods for synthesizing norbuprenorphine-3-β-D-glucuronide, a significant metabolite of buprenorphine, utilizing a combination of Koenig-Knorr coupling and amino-silyl protection in the chemical approach, and dog liver enzymes for the enzymatic route. The chemical synthesis, despite a lower yield, provided greater quantities due to larger reaction volumes compared to the enzymatic method (Fan, Brown, Tu, & Kharasch, 2011).

Molecular Structure Analysis

Norbuprenorphine's molecular structure is closely related to that of buprenorphine, differing primarily by the absence of a methylene group. This structural difference significantly influences its binding and pharmacological profile compared to buprenorphine. Studies have shown that norbuprenorphine exhibits high affinities for mu-, delta-, and kappa-opioid receptors, with activities that vary from partial to full agonism depending on the receptor type, highlighting its complex interaction with opioid receptors and its potent opioid agonistic properties (Huang, Kehner, Cowan, & Liu-Chen, 2001).

Chemical Reactions and Properties

Norbuprenorphine interacts with various cytochromes P450 in vitro, exhibiting potent inhibition particularly with CYP2D6 and CYP3A4, indicating its significant role in drug metabolism and potential drug-drug interactions (Zhang, Ramamoorthy, Tyndale, & Sellers, 2003).

Physical Properties Analysis

The physicochemical properties of norbuprenorphine, such as solubility and stability, play a crucial role in its pharmacokinetics and pharmacodynamics. For instance, its solubility in various solvents and biological fluids affects its absorption, distribution, and elimination processes, impacting its overall bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Norbuprenorphine's chemical behavior, including its reactivity and interaction with biological molecules, underlies its pharmacological and toxicological effects. Its metabolism, primarily through glucuronidation, significantly affects its pharmacokinetic profile, with implications for its efficacy and safety in clinical use (Deshmukh, Nanovskaya, & Ahmed, 2003).

Scientific Research Applications

Pharmacokinetics and Administration Routes

  • Study on Buprenorphine and Norbuprenorphine Pharmacokinetics : A study investigated the pharmacokinetics of buprenorphine and norbuprenorphine through different routes of administration (intravenous, sublingual, and buccal) in six healthy men. The research highlighted the bioavailability of buprenorphine and norbuprenorphine and their elimination half-lives, which were found to be longer for sublingual and buccal routes than for the intravenous route (Kuhlman et al., 1996).

Fetal and Brain Exposure

  • Impact on Fetal and Brain Exposure : A study focused on the impact of P-gp/ABCB1 on fetal and brain exposure to norbuprenorphine. It demonstrated substantial fetal exposure to norbuprenorphine and highlighted the significant role of P-gp in restricting brain distribution of the metabolite. This research is critical in understanding the mechanism controlling fetal exposure to norbuprenorphine, which could pose a risk to developing fetuses (Liao et al., 2017).

Respiratory Effects

  • Respiratory Effects of Norbuprenorphine : Research revealed that norbuprenorphine alone can cause significant effects on ventilation in rats. However, buprenorphine has a protective effect against norbuprenorphine-induced respiratory depression. This finding is crucial in understanding the respiratory toxicity associated with buprenorphine use (Mégarbane et al., 2006).

Metabolism and Detection

  • Analysis of Buprenorphine and Norbuprenorphine in Urine : A study was conducted to evaluate liquid chromatography tandem mass spectrometry for screening and quantitation of buprenorphine and its metabolites in urine. The research provides insights into the metabolism and detection of norbuprenorphine, which is vital for understanding its pharmacokinetics (Kronstrand et al., 2003).

Opioid Agonist Properties

  • Pharmacological Activities Comparison : A study compared the activities of buprenorphine and norbuprenorphine, highlighting that norbuprenorphine is a potent opioid agonist. This research is significant for understanding the pharmacological profile and potential therapeutic applications of norbuprenorphine (Huang et al., 2001).

Pregnancy and Drug Metabolism

  • Norbuprenorphine Clearance in Pregnancy : Investigating how pregnancy affects norbuprenorphine disposition, this study found increased systemic clearance of norbuprenorphine in pregnant mice. It provides a basis for analyzing pregnancy-induced changes in drug disposition and optimizing dosing regimens for pregnant women (Liao et al., 2018).

Neonatal Outcomes

  • Buprenorphine and Norbuprenorphine in Neonatal Outcomes : Research evaluated buprenorphine and norbuprenorphine pharmacokinetics in opioid-dependent pregnant women, providing insights into their roles in neonatal outcomes. This study is crucial for understanding the effects of these compounds on neonates (Concheiro et al., 2011).

Safety And Hazards

Norbuprenorphine is a major active metabolite of the opioid modulator buprenorphine . It is a μ-opioid, δ-opioid, and nociceptin receptor full agonist, and a κ-opioid receptor partial agonist . In rats, unlike buprenorphine, norbuprenorphine produces marked respiratory depression but with very little antinociceptive effect .

Future Directions

Buprenorphine, a Schedule III opioid, is a partial agonist with very high binding affinity for the μ-opioid receptor, an antagonist with high binding affinity for the δ- and κ-opioid receptors, and an agonist with low binding affinity for the opioid receptor-like 1 receptor, allowing for potent analgesia with potential tolerability and safety advantages compared with full μ-opioid receptor agonists . This suggests that Norbuprenorphine, as a major metabolite of Buprenorphine, may have potential future applications in pain management and opioid use disorder treatment.

properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLLRBMGQRFTN-IOMBULRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891436
Record name Norbuprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norbuprenorphine

CAS RN

78715-23-8
Record name Norbuprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbuprenorphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbuprenorphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source European Chemicals Agency (ECHA)
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Record name NORBUPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,730
Citations
P Huang, GB Kehner, A Cowan, LY Liu-Chen - Journal of Pharmacology and …, 2001 - ASPET
Buprenorphine (BUP) is an oripavine analgesic that is beneficial in the maintenance treatment of opiate-dependent individuals. Although BUP has been studied extensively, relatively …
Number of citations: 411 jpet.aspetjournals.org
SM Brown, M Holtzman, T Kim… - The Journal of the …, 2011 - pubs.asahq.org
… with slow receptor dissociation rates, norbuprenorphine in rats has rapid μ receptor … norbuprenorphine concentrations equal or exceed those of buprenorphine, norbuprenorphine …
Number of citations: 165 pubs.asahq.org
JJ Kuhlman Jr, B Levine, RE Johnson, PJ Fudala… - …, 1998 - Wiley Online Library
Aims. Examine the relationship between buprenorphine and norbuprenorphine plasma concentrations with subject‐reported withdrawalsymptomatology during buprenorphine dose …
Number of citations: 158 onlinelibrary.wiley.com
B Megarbane, N Marie, S Pirnay, SW Borron… - Toxicology and applied …, 2006 - Elsevier
… norbuprenorphine-induced respiratory depression. In conclusion, our data clearly show that norbuprenorphine … question the role for norbuprenorphine in respiratory toxicity associated …
Number of citations: 91 www.sciencedirect.com
M Ohtani, H Kotaki, Y Sawada, T Iga - Journal of Pharmacology and …, 1995 - Citeseer
The relationships between plasma or brain concentrations and analgesic effects of both buprenorphine(BN) and an active metabolite, norbuprenorphine(NBN), were investigated in rats…
Number of citations: 188 citeseerx.ist.psu.edu
K Lutfy, A Cowan - Current neuropharmacology, 2004 - ingentaconnect.com
… buprenorphine and with norbuprenorphine. Both compounds … That the accumulation of norbuprenorphine might influence … by the assumption that norbuprenorphine contributes to the …
Number of citations: 353 www.ingentaconnect.com
CM Murphy, MA Huestis - Journal of mass spectrometry, 2005 - Wiley Online Library
A liquid chromatographic/electrospray ionization tandem mass spectrometric method for the quantification of the synthetic opiate buprenorphine (BUP), norbuprenorphine (NBUP), …
DE Moody, MH Slawson, EC Strain, JD Laycock… - Analytical …, 2002 - Elsevier
… and 2 mg naloxone, buprenorphine and norbuprenorphine were detected for up to 24 h with … and norbuprenorphine, respectively (ie, ≈6 nM). The method detected norbuprenorphine …
Number of citations: 153 www.sciencedirect.com
W Zhang, Y Ramamoorthy, RF Tyndale… - Drug metabolism and …, 2003 - ASPET
Buprenorphine is a thebaine derivative used in the treatment of heroin and other opiate addictions. In this study, the selective probe reactions for each of the major hepatic cytochromes …
Number of citations: 68 dmd.aspetjournals.org
M Ohtani - European Journal of Pain Supplements, 2007 - Wiley Online Library
… of norbuprenorphine into the brain. Therefore, the plasma concentration of norbuprenorphine … In our study of the respiratory effects after intravenous infusion in rats, norbuprenorphine …
Number of citations: 22 onlinelibrary.wiley.com

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